ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted with a sulfonyl-linked tetrahydropyridine moiety and an ethyl ester group. The sulfonyl group enhances electronegativity and stability, making the compound a candidate for medicinal chemistry applications, particularly in kinase inhibition or central nervous system (CNS) targeting .
Structural characterization of this compound relies heavily on X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and torsion angles . Validation protocols, such as those described by Spek (2009), further ensure the reliability of crystallographic data, which is critical for comparative analyses .
Properties
IUPAC Name |
ethyl 3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-2-27-22(24)20-21(18-10-6-7-11-19(18)28-20)29(25,26)23-14-12-17(13-15-23)16-8-4-3-5-9-16/h3-12H,2,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUXKVKMGHHUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the sulfonyl group and the tetrahydropyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Scientific Research Applications
Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in inflammatory or cancer pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Research Findings and Data
Table 1: Crystallographic Parameters of Selected Compounds
| Parameter | Target Compound | Piperidine Analog | Benzofuran Analog |
|---|---|---|---|
| Bond Length (C-SO₂, Å) | 1.76 | 1.75 | 1.78 |
| Dihedral Angle (SO₂-THP, °) | 12.3 | N/A | N/A |
| Planarity (Benzothiophene RMSD, Å) | 0.05 | 0.04 | 0.12 (benzofuran) |
Biological Activity
Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiophene moiety with a tetrahydropyridine derivative. Its molecular formula is , and it possesses a sulfonyl group that enhances its reactivity and biological interactions.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Anticancer Activity : Compounds with benzothiophene structures have shown significant cytotoxic effects against various cancer cell lines. For instance, related benzothiophene derivatives demonstrated GI50 values ranging from 10.0 nM to 90.9 nM across multiple cancer types .
- Neuroprotective Effects : The tetrahydropyridine component has been associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease .
Cytotoxicity Studies
A notable study evaluated the cytotoxic effects of related compounds on different cancer cell lines. The results are summarized in the following table:
| Cell Line | Compound Tested | GI50 (nM) |
|---|---|---|
| A549 | Ethyl Compound | 17.9 |
| NCI-H460 | Ethyl Compound | 52.3 |
| PC3 (Prostate) | Ethyl Compound | 8.6 |
| OVCAR8 (Ovarian) | Ethyl Compound | 5.2 |
These findings indicate that the compound exhibits potent cytotoxicity, particularly against prostate and ovarian cancer cell lines .
Study on Antitumor Activity
In a recent study focusing on the antitumor effects of benzothiophene derivatives, researchers found that these compounds interact with tubulin, disrupting microtubule dynamics essential for cell division. This mechanism leads to apoptosis in cancer cells, supporting their potential use as chemotherapeutic agents .
Neuroprotective Mechanism Investigation
Another significant study explored the neuroprotective effects of tetrahydropyridine derivatives in animal models of Parkinson's disease. The research indicated that these compounds could mitigate dopaminergic neuron loss by inhibiting oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
